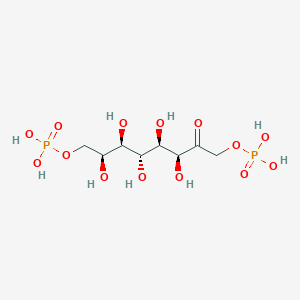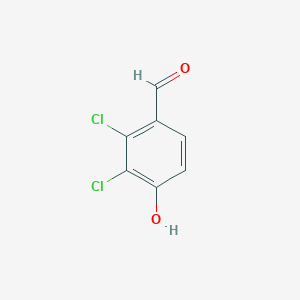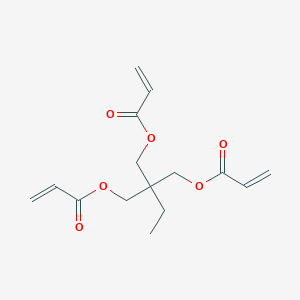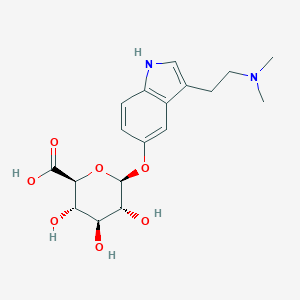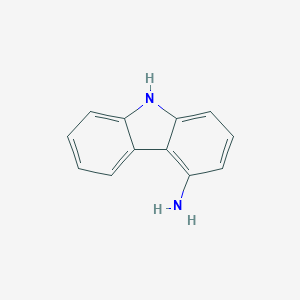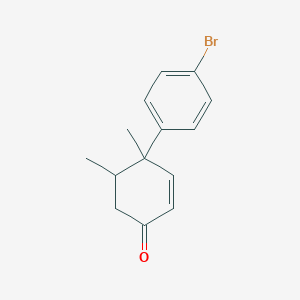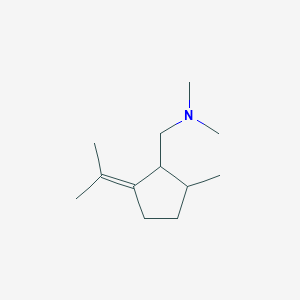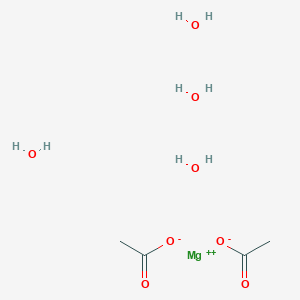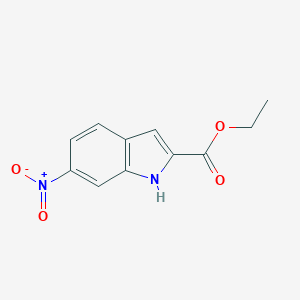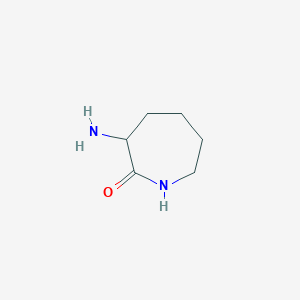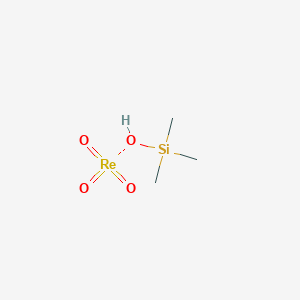![molecular formula C20H26 B099787 1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene CAS No. 17851-25-1](/img/structure/B99787.png)
1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene, also known as α-terpinene, is a naturally occurring terpene found in many essential oils, including cumin, coriander, and juniper. It has gained significant attention in scientific research due to its potential therapeutic properties and various applications in different fields.
Mécanisme D'action
The mechanism of action of α-terpinene is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of bacterial cell walls and the suppression of pro-inflammatory cytokines. Additionally, it has been shown to scavenge free radicals and prevent lipid peroxidation, which may contribute to its antioxidant effects.
Effets Biochimiques Et Physiologiques
α-terpinene has been shown to have various biochemical and physiological effects. In vitro and in vivo studies have demonstrated its ability to reduce oxidative stress, inhibit bacterial growth, and reduce inflammation. It has also been found to have hepatoprotective effects, protecting the liver from damage caused by toxins and drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using α-terpinene in lab experiments is its broad spectrum of antimicrobial activity, which makes it a useful tool for studying bacterial and fungal infections. Additionally, its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on α-terpinene. One potential area of research is the development of new antibiotics based on its antimicrobial properties. Another area of interest is the investigation of its anti-inflammatory and antioxidant effects for the treatment of chronic inflammatory diseases and oxidative stress-related disorders. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity to ensure its safety for human use.
Méthodes De Synthèse
α-terpinene can be synthesized through different methods, including steam distillation, solvent extraction, and chemical synthesis. The most common method involves the steam distillation of essential oils from plants that contain α-terpinene, followed by purification using column chromatography or fractional distillation.
Applications De Recherche Scientifique
α-terpinene has been extensively studied for its potential therapeutic properties, including its antimicrobial, anti-inflammatory, and antioxidant effects. It has been shown to have a broad spectrum of antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. Additionally, α-terpinene has been found to have potent anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis and asthma. Its antioxidant properties make it a potential candidate for the prevention of oxidative stress-related diseases, such as cancer and cardiovascular disease.
Propriétés
Numéro CAS |
17851-25-1 |
|---|---|
Nom du produit |
1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene |
Formule moléculaire |
C20H26 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1,2,4-trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H26/c1-12-8-16(5)19(10-14(12)3)18(7)20-11-15(4)13(2)9-17(20)6/h8-11,18H,1-7H3 |
Clé InChI |
JANOXFVRGYSFMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C(C)C2=C(C=C(C(=C2)C)C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1C)C(C)C2=C(C=C(C(=C2)C)C)C)C |
Synonymes |
5,5'-Ethylidenebis(1,2,4-trimethylbenzene) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



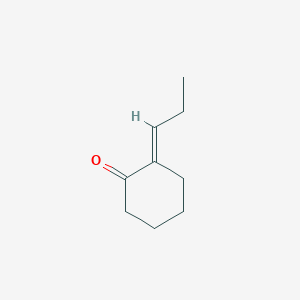

![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
